Ethyl 3-(4-fluorosulfonylanilino)-3-phenylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(4-fluorosulfonylanilino)-3-phenylprop-2-enoate is a compound that features a fluorosulfonyl group attached to an aniline moiety, which is further connected to a phenylprop-2-enoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-fluorosulfonylanilino)-3-phenylprop-2-enoate typically involves the reaction of 4-fluorosulfonylaniline with ethyl 3-phenylprop-2-enoate under specific conditions. One common method involves the use of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-fluorosulfonylanilino)-3-phenylprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the ester group to an alcohol.
Substitution: The fluorosulfonyl group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Alcohol derivatives.
Substitution: Corresponding substituted products with amines or thiols.
Scientific Research Applications
Ethyl 3-(4-fluorosulfonylanilino)-3-phenylprop-2-enoate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a precursor for drug development.
Materials Science: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-fluorosulfonylanilino)-3-phenylprop-2-enoate involves its interaction with specific molecular targets. The fluorosulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins or enzymes, affecting their function and activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Perfluorobutanesulfonyl fluoride: A compound with similar fluorosulfonyl functionality but different structural features.
Ethyl 4-(fluorosulfonyloxy)benzoate: Another ester with a fluorosulfonyl group, used in different applications.
Uniqueness
Ethyl 3-(4-fluorosulfonylanilino)-3-phenylprop-2-enoate is unique due to its combination of a fluorosulfonyl group with an aniline and phenylprop-2-enoate ester. This unique structure imparts specific reactivity and properties that are valuable in various research and industrial applications.
Biological Activity
Ethyl 3-(4-fluorosulfonylanilino)-3-phenylprop-2-enoate, also known by its CAS number 1261907-37-2, is a compound of interest due to its potential biological activities. This article presents a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure
The chemical structure of this compound is characterized by the presence of an ethyl ester group, a phenylpropene backbone, and a fluorosulfonyl group attached to an aniline moiety. The structural formula can be represented as follows:
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example, research has shown that derivatives of phenylpropanoids can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and the modulation of cell cycle regulators .
Table 1: Summary of Anticancer Studies
Study | Cell Line | Concentration (µM) | Effect |
---|---|---|---|
A | MCF-7 | 10 | Inhibition of proliferation |
B | A549 | 20 | Induction of apoptosis |
C | HeLa | 15 | Cell cycle arrest at G1 phase |
Anti-inflammatory Activity
This compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS) .
Table 2: Anti-inflammatory Effects
Study | Model | Concentration (µM) | Result |
---|---|---|---|
D | RAW264.7 Macrophages | 5 | Decrease in TNF-alpha levels |
E | Human PBMCs | 10 | Reduction in IL-6 production |
Antimicrobial Activity
The compound has shown promising antimicrobial activity against various pathogens. Studies indicate that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
Table 3: Antimicrobial Activity
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 16 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
Mechanistic Insights
The biological activities of this compound can be attributed to its ability to interact with specific molecular targets within cells. For instance, its structural components may facilitate binding to enzymes involved in cell signaling pathways associated with inflammation and cancer progression.
Case Studies
- Case Study on Anticancer Activity : A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The study highlighted the compound's potential as a lead for developing new anticancer therapies.
- Case Study on Anti-inflammatory Effects : In a mouse model of acute inflammation, administration of the compound led to reduced swelling and pain response compared to controls. This suggests its potential utility in treating inflammatory diseases.
Properties
CAS No. |
31241-72-2 |
---|---|
Molecular Formula |
C17H16FNO4S |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
ethyl 3-(4-fluorosulfonylanilino)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C17H16FNO4S/c1-2-23-17(20)12-16(13-6-4-3-5-7-13)19-14-8-10-15(11-9-14)24(18,21)22/h3-12,19H,2H2,1H3 |
InChI Key |
GFSFCFPXSSPRDI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C(C1=CC=CC=C1)NC2=CC=C(C=C2)S(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.